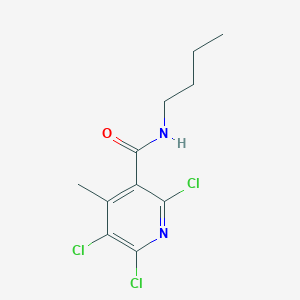![molecular formula C43H26N6O9 B11105922 N,N'-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide](/img/structure/B11105922.png)
N,N'-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including isoindoline, nitrobenzoyl, and isophthalamide moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivatives, followed by the introduction of the nitrobenzoyl group and the final coupling with isophthalamide. Common reagents used in these reactions include anhydrides, amines, and nitro compounds, under conditions such as reflux, catalytic hydrogenation, and solvent-based reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation. Solvents like dichloromethane and ethanol are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-AMINOISOPHTHALAMIDE
- N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-METHYLBENZOYL)AMINO]ISOPHTHALAMIDE
Uniqueness
N,N-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C43H26N6O9 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
1-N,3-N-bis(1,3-dioxo-2-phenylisoindol-5-yl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C43H26N6O9/c50-37(24-11-15-32(16-12-24)49(57)58)46-29-20-25(38(51)44-27-13-17-33-35(22-27)42(55)47(40(33)53)30-7-3-1-4-8-30)19-26(21-29)39(52)45-28-14-18-34-36(23-28)43(56)48(41(34)54)31-9-5-2-6-10-31/h1-23H,(H,44,51)(H,45,52)(H,46,50) |
InChI Key |
BIEJOMPPRDAFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B11105843.png)
![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)


![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11105856.png)
![N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)](/img/structure/B11105858.png)
![N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine](/img/structure/B11105865.png)
![1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11105866.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105868.png)
![2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11105875.png)
![Methyl 4-{4-[(cyclopropylcarbonyl)oxy]-3-ethoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11105880.png)
![5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11105889.png)
![{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11105899.png)
![2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid](/img/structure/B11105902.png)
